molecular formula C15H16BrNO2 B1518913 4-(4-Bromobenzyl)-3,5-dimethoxyaniline CAS No. 1092389-35-9

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

Cat. No. B1518913
CAS RN: 1092389-35-9
M. Wt: 322.2 g/mol
InChI Key: GYMIOMFJRVLBSW-UHFFFAOYSA-N
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Description

4-Bromobenzylamine (BBA), also known as p-bromobenzylamine, is an aryl bromide . It’s a part of a larger family of compounds known as piperazine derivatives . These compounds have been used in various fields, including neuroscience and energy storage .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-((4-bromobenzyl)selanyl)aniline involves the reaction of triselenium dicyanide with aniline, followed by hydrolysis .


Chemical Reactions Analysis

4-Bromobenzyl compounds can undergo various chemical reactions. For example, 4-Bromobenzyl mercaptan can be converted to 4-bromotoluene via desulfurization with molybdenum hexacarbonyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, 4-Bromobenzyl alcohol has a molecular weight of 187.03 g/mol and is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Structural and Synthetic Properties

  • Structural Analysis and Synthesis : 4-(4-Bromobenzyl)-3,5-dimethoxyaniline and related compounds like 3,5-dimethoxybenzyl bromide are explored for their structural properties, significant for their use as building blocks in the synthesis of dendritic materials. The presence or absence of the methoxy group at specific positions on the aromatic ring significantly impacts their structural properties (Pan et al., 2005).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Applications : A derivative of 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, specifically a zinc phthalocyanine substituted with benzenesulfonamide groups, exhibits properties useful for photodynamic therapy in cancer treatment. This compound demonstrates good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, making it a potential Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

Organoselenium Chemistry and Cytotoxicity Studies

  • Organoselenium Chemistry : 4-((4-Bromobenzyl)selanyl)aniline, a compound related to 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, has been synthesized and studied for its molecular structure. Its potential in organoselenium chemistry, cytotoxicity against oligodendrocytes, and redox properties make it a compound of interest in both chemistry and biology research (Shaaban et al., 2022).

Synthesis of Complex Molecules

  • Synthesis of Complex Molecules : Compounds like 3,5-dimethoxybenzyl bromide, closely related to 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, have been used in the synthesis of complex molecules like natural phthalides. The copper-catalyzed cross-coupling and oxacylisation reaction are key steps in synthesizing these pharmacologically important compounds (Petrignet et al., 2014).

Synthesis and Properties of Oligomers

  • Synthesis and Properties of Oligomers : The all-para-brominated oligo(N-phenyl-m-aniline)s, derivatives of 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, have been synthesized and studied for their structural and redox properties. These compounds can be oxidized into dications with triplet spin-multiplicity, highlighting their potential in materials science (Ito et al., 2002).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin and eye irritation, respiratory irritation, and may be toxic if inhaled . They should be handled with appropriate personal protective equipment and stored in a dry, cool, and well-ventilated place .

Future Directions

Research into these types of compounds is ongoing. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been recognized for its potential applications in scientific research, particularly in the field of neuroscience . Other compounds, like 4-Bromobenzyl isocyanate, have been investigated for their potential use in lithium-ion batteries .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIOMFJRVLBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653903
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

CAS RN

1092389-35-9
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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